molecular formula C8H4BrF2NOS B2809933 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole CAS No. 1629896-94-1

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole

Cat. No.: B2809933
CAS No.: 1629896-94-1
M. Wt: 280.09
InChI Key: LKFLOTWUQJHPRV-UHFFFAOYSA-N
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Description

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is a chemical compound with the molecular formula C8H4BrF2NOS. It is a benzothiazole derivative that has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole typically involves the bromination and fluorination of a benzothiazole precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,7-difluoro-1,3-benzothiazole
  • 5,7-Difluoro-6-methoxy-1,3-benzothiazole
  • 2-Bromo-6-methoxy-1,3-benzothiazole

Uniqueness

2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFLOTWUQJHPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1F)SC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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